![molecular formula C8H12O B2739197 Bicyclo[4.1.0]heptane-3-carbaldehyde CAS No. 1383823-47-9](/img/structure/B2739197.png)
Bicyclo[4.1.0]heptane-3-carbaldehyde
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Description
Synthesis Analysis
Bicyclo[4.1.0]heptane, also known as Norcarane, is synthesized using the Simmons–Smith reaction, by the action of diiodomethane and a zinc-copper couple on cyclohexene in diethyl ether . A study has shown that Bicyclo[4.1.0]heptenes, which are readily accessible molecules via the transition metal-catalyzed cycloisomerization of 1,6-enynes, have served as useful building blocks in organic synthesis .Molecular Structure Analysis
The molecular structure of Bicyclo[4.1.0]heptane-3-carbaldehyde can be viewed using a 3D model . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .Chemical Reactions Analysis
Bicyclo[4.1.0]heptanes can undergo a variety of transformations. Studies have revealed the reaction patterns of bicyclo[4.1.0]heptenes which include thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions, that can proceed both with and without opening of the cyclopropyl ring .Physical And Chemical Properties Analysis
Bicyclo[4.1.0]heptane, also known as Norcarane, is a colorless liquid . It has a molecular weight of 96.1702 g/mol . More specific physical and chemical properties of Bicyclo[4.1.0]heptane-3-carbaldehyde are not available in the search results.Scientific Research Applications
Synthesis of Bicyclo Hexanes
Bicyclo[4.1.0]heptane-3-carbaldehyde can be used in the synthesis of bicyclo hexanes . This process involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Building Blocks for Medicinal Chemistry
The compound can serve as an important building block for medicinal chemistry . The synthesis process yields a broad range of cyclopropene and cyclopropylaniline derivatives .
Versatile Synthetic Platform
Bicyclo[4.1.0]heptane-3-carbaldehyde forms a versatile synthetic platform . It can undergo a variety of ring-opening reactions, and the double bond within the skeleton can afford the kinetic opportunity to initiate the ring-opening via a coordination to a metal species .
Production of New Compounds
The chemistry of Bicyclo[4.1.0]heptane-3-carbaldehyde can be used to produce a variety of new compounds such as 2,4-pentadienals, 3-methylene-4-vinylcyclohex-1-enes, bicyclo[3.2.2]nonadienes, 1,6,7,9a-tetrahydrocyclohepta[c]pyrans and -pyridines, hexahydroisoquinolines, 4-oxa-6-azatricyclo[3.3.0.0 2,8]octanes, and heterotricyclo[3.3.1.0 2,8]nonanes .
Transition Metal-Catalyzed Cycloisomerization
Bicyclo[4.1.0]heptane-3-carbaldehyde can be easily obtained by transition metal-catalyzed cycloisomerization of 1,6-enynes, typically by using Pt (II) and Au (I) as the catalysts .
Enantioselective Syntheses
In recent years, a limited number of enantioselective syntheses of Bicyclo[4.1.0]heptane-3-carbaldehyde have also been reported .
properties
IUPAC Name |
bicyclo[4.1.0]heptane-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-5-6-1-2-7-4-8(7)3-6/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCVPBVIDMXXGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2CC1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[4.1.0]heptane-3-carbaldehyde | |
CAS RN |
1383823-47-9 |
Source
|
Record name | bicyclo[4.1.0]heptane-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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